Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate
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Overview
Description
BUTYL 4-(FURAN-2-AMIDO)BENZOATE is an organic compound that features a benzoate ester linked to a furan ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(FURAN-2-AMIDO)BENZOATE typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-aminobenzoic acid with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The resulting 4-(furan-2-amido)benzoic acid is then esterified with butanol in the presence of an acid catalyst like sulfuric acid to yield BUTYL 4-(FURAN-2-AMIDO)BENZOATE.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide bond can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoate ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan derivatives such as furan-2,5-dione.
Reduction: Butyl 4-(furan-2-amino)benzoate.
Substitution: Halogenated derivatives of the benzoate ring.
Scientific Research Applications
BUTYL 4-(FURAN-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BUTYL 4-(FURAN-2-AMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amide bond play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(furan-2-amido)benzoate
- Ethyl 4-(furan-2-amido)benzoate
- Propyl 4-(furan-2-amido)benzoate
Uniqueness
BUTYL 4-(FURAN-2-AMIDO)BENZOATE is unique due to its butyl ester group, which can influence its solubility, stability, and biological activity compared to its methyl, ethyl, and propyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H17NO4 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
butyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C16H17NO4/c1-2-3-10-21-16(19)12-6-8-13(9-7-12)17-15(18)14-5-4-11-20-14/h4-9,11H,2-3,10H2,1H3,(H,17,18) |
InChI Key |
KUHIUJYOWDOQAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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